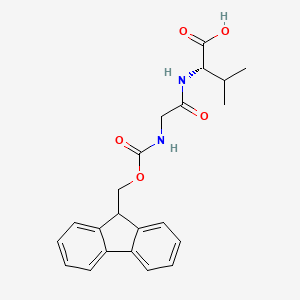
Fmoc-Gly-Val-OH
Übersicht
Beschreibung
“Fmoc-Gly-Val-OH” is a compound with the empirical formula C22H24N2O5 and a molecular weight of 396.44 . It is used in Fmoc solid-phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of “Fmoc-Gly-Val-OH” can be represented by the SMILES string OC(C@HC)NC(CNC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)=O)=O .
Chemical Reactions Analysis
“Fmoc-Gly-Val-OH” is suitable for Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
“Fmoc-Gly-Val-OH” is a powder or crystal with an assay of 95% . It has an optical activity of [α]22/D +2.0, c = 0.5% in methanol . The melting point is between 116-121 °C .
Wissenschaftliche Forschungsanwendungen
Surface Modification of Nanomaterials
The compound is employed in the surface modification of nanomaterials . For instance, it has been used to modify the surface of TiO2@SiO2 core-shell nanoparticles . This modification aims to introduce functional groups that can interact with other molecules, which is essential for applications like biosensing.
Analytical Chemistry
The compound finds application in analytical chemistry for the determination of active amino groups on surfaces. It is used in a method to quantify the Fmoc groups incorporated into core-shell materials, which is vital for understanding surface chemistry and interactions .
Medicinal Chemistry
In medicinal chemistry , Fmoc-Gly-Val-OH is used for the synthesis of modified amino acids. These modifications are essential for structure-activity relationship (SAR) studies, which help in the design of new drugs with improved properties .
Green Chemistry
The Fmoc group is also significant in green chemistry . It has been used in the development of efficient methods for the hydrolysis of Fmoc-protected amino esters using environmentally friendly reagents. This is important for creating sustainable and less toxic chemical processes .
Wirkmechanismus
Target of Action
Fmoc-Gly-Val-OH, also known as 9-Fluorenylmethoxycarbonyl-Glycine-Valine, is primarily used in the field of peptide synthesis . The primary targets of Fmoc-Gly-Val-OH are amino acids that are being synthesized into peptides . The compound plays a crucial role in protecting these amino acids during the synthesis process .
Mode of Action
Fmoc-Gly-Val-OH interacts with its targets (amino acids) by acting as a protecting group . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-Gly-Val-OH is base-labile, meaning it can be removed under basic conditions . This property allows Fmoc-Gly-Val-OH to protect the amino group of an amino acid during peptide bond formation, and then be removed afterwards to allow for further elongation of the peptide chain .
Biochemical Pathways
The action of Fmoc-Gly-Val-OH affects the biochemical pathway of peptide synthesis . By protecting the amino group of an amino acid, Fmoc-Gly-Val-OH prevents unwanted side reactions during the formation of peptide bonds . Once the Fmoc group is removed, the amino acid can then be incorporated into the growing peptide chain .
Pharmacokinetics
It is known that fmoc-gly-val-oh is a solid compound at room temperature and is soluble in dimethylformamide (dmf) .
Result of Action
The result of Fmoc-Gly-Val-OH’s action is the successful synthesis of peptides with the desired sequence . By protecting amino groups during peptide bond formation and then being removed afterwards, Fmoc-Gly-Val-OH allows for the precise assembly of amino acids into peptides .
Action Environment
The action of Fmoc-Gly-Val-OH is influenced by the pH of its environment . As a base-labile compound, the Fmoc group of Fmoc-Gly-Val-OH can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the successful action of Fmoc-Gly-Val-OH . Additionally, Fmoc-Gly-Val-OH should be stored at low temperatures (2-8°C) to maintain its stability .
Safety and Hazards
Zukünftige Richtungen
The Fmoc group has been applied to the synthesis of a wide variety of compounds including natural products, glycans, and peptides . The base lability of the Fmoc group is also applicable to the controlled release of drugs in vivo . The high turnover number of fluorene formation in aqueous media suggests the applicability of the Epoc group to biological systems .
Eigenschaften
IUPAC Name |
(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVHFHUXDLSLMX-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427069 | |
| Record name | Fmoc-Gly-Val-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-Val-OH | |
CAS RN |
86895-14-9 | |
| Record name | Fmoc-Gly-Val-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86895-14-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




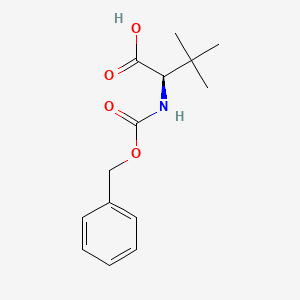

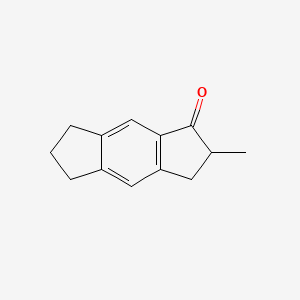
![5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid](/img/structure/B1588575.png)



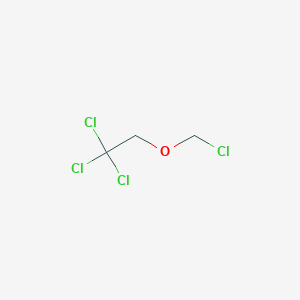
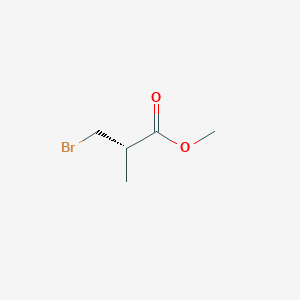
![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)


